

# Technical Guide: Solubility Profile of 3-[(Propan-2-yloxy)methyl]phenol

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## Compound of Interest

Compound Name: 3-[(Propan-2-yloxy)methyl]phenol

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**Abstract:** This technical guide addresses the solubility of **3-[(Propan-2-yloxy)methyl]phenol** in common laboratory solvents. Due to the absence of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for its determination. This includes a qualitative solubility prediction based on its chemical structure, a detailed experimental protocol for solubility measurement using the widely accepted shake-flask method, and a template for data presentation.

## Qualitative Solubility Prediction

The chemical structure of **3-[(Propan-2-yloxy)methyl]phenol**, featuring a phenol group and an isopropyl ether moiety, suggests a moderate polarity. The hydroxyl group of the phenol is capable of hydrogen bonding, which generally promotes solubility in polar protic solvents.<sup>[1]</sup> However, the presence of the nonpolar isopropyl and phenyl groups will influence its solubility in nonpolar solvents.

A general prediction of its solubility in common lab solvents is as follows:

- **High Solubility:** Expected in polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetone, and in polar protic solvents like lower alcohols (methanol, ethanol). These solvents can engage in hydrogen bonding or have strong dipole-dipole interactions.

- Moderate to Low Solubility: Expected in water. While the phenol group can hydrogen bond with water, the overall hydrophobicity of the molecule may limit its solubility. Solubility in ethyl acetate, a moderately polar solvent, is also expected to be in this range.
- Low to Insoluble: Expected in nonpolar solvents such as hexane and chloroform. The principle of "like dissolves like" suggests that the polar functional groups of the molecule will make it less soluble in nonpolar environments.[\[2\]](#)

## Quantitative Solubility Determination: The Shake-Flask Method

To obtain precise solubility values, the shake-flask method is a reliable and commonly used technique.[\[3\]](#)[\[4\]](#)[\[5\]](#) This equilibrium solubility method measures the concentration of a solute in a saturated solution after a period of equilibration.[\[6\]](#)[\[7\]](#)

## Experimental Protocol

This protocol outlines the steps to determine the equilibrium solubility of **3-[(Propan-2-yloxy)methyl]phenol**.

Materials:

- **3-[(Propan-2-yloxy)methyl]phenol** (solid)
- Selected solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, chloroform, ethyl acetate, hexane, DMSO)
- Glass vials or flasks with screw caps
- Orbital shaker or magnetic stirrer with temperature control
- Analytical balance
- Syringe filters (e.g., 0.22 µm PTFE)
- Apparatus for quantitative analysis (e.g., UV-Vis spectrophotometer, HPLC)
- Volumetric flasks and pipettes

**Procedure:**

- Preparation of Supersaturated Solutions:
  - Add an excess amount of solid **3-[(Propan-2-yloxy)methyl]phenol** to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.
  - Add a known volume of each selected solvent to the respective vials.
- Equilibration:
  - Seal the vials tightly to prevent solvent evaporation.
  - Place the vials in an orbital shaker or on a stir plate at a constant temperature (e.g., 25 °C or 37 °C).
  - Agitate the mixtures for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.<sup>[8]</sup> Preliminary experiments can be conducted to determine the minimum time required to reach equilibrium.
- Phase Separation:
  - After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.
  - To separate the saturated solution from the undissolved solid, withdraw an aliquot of the supernatant using a syringe fitted with a syringe filter. This step is critical to avoid transferring any solid particles, which would lead to an overestimation of solubility.
- Quantitative Analysis:
  - Prepare a series of standard solutions of **3-[(Propan-2-yloxy)methyl]phenol** of known concentrations in the respective solvent.
  - Measure the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions to generate a calibration curve.

- Dilute the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.
- Measure the concentration of the diluted sample using the same analytical method.
- Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.

## Data Presentation

The determined solubility data should be organized into a clear and concise table for easy comparison.

Table 1: Solubility of **3-[(Propan-2-yloxy)methyl]phenol** in Common Laboratory Solvents at [Specify Temperature]

Solvent	Solubility (mg/mL)	Solubility (mol/L)
Water		
Ethanol		
Methanol		
Acetone		
Dichloromethane		
Chloroform		
Ethyl Acetate		
Hexane		
Dimethyl Sulfoxide (DMSO)		

## Experimental Workflow Visualization

The following diagram illustrates the key steps in the shake-flask method for determining solubility.



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Caption: Workflow for the Shake-Flask Solubility Determination Method.

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